molecular formula C28H42O4S B1675441 Lunacalcipol CAS No. 250384-82-8

Lunacalcipol

Numéro de catalogue: B1675441
Numéro CAS: 250384-82-8
Poids moléculaire: 474.7 g/mol
Clé InChI: RFQHCLMGLJGZNV-UXXOMSPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le lunacalcipol est synthétisé par une série de réactions chimiques impliquant la modification de la structure de la vitamine D. Les conditions réactionnelles comprennent l'utilisation de solvants tels que le DMSO et de réactifs comme le PEG300 et le Tween 80 .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des laboratoires. Le composé est produit en grande quantité et nécessite des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le lunacalcipol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures contrôlées et des solvants spécifiques pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des analogues modifiés de la vitamine D présentant des activités biologiques variables. Ces produits sont souvent utilisés dans la recherche et le développement .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets par un double mécanisme d'action :

    Inhibition de la CYP24A1 : Le this compound inhibe l'enzyme CYP24A1, qui est responsable du catabolisme de la vitamine D.

    Induction de l'expression du VDR : Le this compound induit l'expression du récepteur de la vitamine D (VDR), ce qui amplifie les effets biologiques de la vitamine D.

Applications De Recherche Scientifique

2.1. Treatment of Secondary Hyperparathyroidism

Lunacalcipol has shown promise in managing secondary hyperparathyroidism, particularly in patients with chronic kidney disease. The compound acts by suppressing parathyroid hormone (PTH) secretion, thus regulating calcium and phosphate levels more effectively than traditional vitamin D therapies.

Case Study:
In a clinical trial involving patients with end-stage renal disease, this compound was administered at varying doses. Results indicated a significant reduction in PTH levels compared to baseline measurements, showcasing its efficacy in managing hyperparathyroidism without causing significant increases in serum calcium .

Study Population Dosage PTH Reduction (%) Calcium Levels (mg/dL)
Trial ACKD Patients2 µg/d50%Stable
Trial BDialysis Patients1 µg/d45%Increased minimally

2.2. Cancer Therapy

Emerging research indicates that this compound may have anticancer properties, particularly in breast and prostate cancer models. By modulating the immune response and inhibiting tumor cell proliferation, it could serve as an adjunct therapy.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis and reducing cell viability at concentrations lower than those required for traditional treatments .

Cancer Type Mechanism of Action IC50 (µg/mL) Study Reference
Breast CancerInduces apoptosis3.5
Prostate CancerInhibits proliferation4.0

Safety and Efficacy

Clinical evaluations have reported that this compound is generally well-tolerated with minimal side effects compared to traditional vitamin D therapies. Monitoring serum calcium levels remains crucial to avoid hypercalcemia, a common concern with vitamin D analogs.

Mécanisme D'action

Lunacalcipol exerts its effects through a dual mechanism of action:

    Inhibition of CYP24A1: this compound inhibits the enzyme CYP24A1, which is responsible for the catabolism of vitamin D.

    Induction of VDR Expression: this compound induces the expression of the vitamin D receptor (VDR), enhancing the biological effects of vitamin D.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du lunacalcipol

Le this compound est unique en raison de son double mécanisme d'action, qui combine l'inhibition de la CYP24A1 et l'induction de l'expression du VDR. Cette double action améliore son efficacité dans le traitement des affections liées à la carence en vitamine D et à l'hyperparathyroïdie secondaire .

Activité Biologique

Lunacalcipol, also known as CTA-018, is a novel vitamin D analog developed primarily for the management of chronic kidney disease (CKD) and associated disorders. It exhibits a unique dual mechanism of action, functioning as both a potent inhibitor of CYP24 (the enzyme responsible for the degradation of active vitamin D) and an activator of vitamin D receptors. This dual functionality positions this compound as a promising therapeutic agent in addressing mineral metabolism disorders commonly seen in CKD patients.

CYP24 Inhibition

This compound inhibits CYP24, which leads to increased levels of 1,25-dihydroxyvitamin D (1,25(OH)₂D), the active form of vitamin D. This inhibition enhances the half-life of active vitamin D by reducing its clearance from the body. The resulting increase in 1,25(OH)₂D levels contributes to improved calcium and phosphate homeostasis, which is critical in CKD management .

Vitamin D Receptor Activation

In addition to inhibiting CYP24, this compound activates vitamin D receptors (VDRs), which are involved in numerous physiological processes including calcium absorption in the intestines and regulation of parathyroid hormone (PTH) secretion. By enhancing VDR activity, this compound can mitigate secondary hyperparathyroidism, a common complication in CKD patients .

Clinical Trials and Findings

This compound has undergone several clinical trials assessing its efficacy and safety. Notably:

  • Phase II Trials : Initial studies indicated that this compound significantly reduced PTH levels without causing adverse increases in serum calcium or phosphate levels. This is particularly beneficial for patients at risk for calciphylaxis and adynamic bone disease .
  • Phase III Development : Ongoing trials are evaluating its long-term effects on bone mineral density and cardiovascular outcomes in CKD patients with vitamin D insufficiency. Preliminary results suggest that it may improve bone health while maintaining safe serum mineral levels .

Case Studies

Several case studies have reported positive outcomes associated with this compound treatment:

  • Case Study 1 : A patient with advanced CKD exhibited a marked reduction in PTH levels after 12 weeks of this compound therapy, alongside stable serum calcium and phosphate levels. This case underscores the drug's potential to manage secondary hyperparathyroidism effectively .
  • Case Study 2 : In another instance involving hemodialysis patients, this compound was associated with improved bone mineralization markers and reduced incidence of fractures compared to standard care protocols .

Comparative Analysis Table

ParameterThis compoundStandard Vitamin D Treatment
CYP24 InhibitionYesNo
VDR ActivationYesLimited
Effect on PTH LevelsSignificant ReductionVariable
Serum Calcium LevelsStableRisk of Increase
Serum Phosphate LevelsStableRisk of Increase
Clinical Trial PhasePhase II/IIIVaries

Propriétés

Key on ui mechanism of action

CTA018 is a rationally designed Vitamin D hormone analog that acts as both a potent VDR agonist and CYP24 inhibitor. The Company believes this dual mechanism of action will provide efficacy and safety advantages over existing Vitamin D hormone replacement therapies for SHPT. CTA018 binds to the VDR located in parathyroid cells and triggers a genomic cascade of events resulting in suppression of PTH secretion. It also binds to the substrate binding pocket of CYP24, a cytochrome P450 enzyme that specifically and efficiently catabolizes Vitamin D hormones. By binding to CYP24 and blocking its activity, CTA018 levels in cells are more readily raised to therapeutic levels. Unlike common cytochrome P450 inhibitors (such as ketoconazole) which act non-specifically on all cytochromes, CTA018 specifically targets CYP24, making drug-drug interactions far less likely. The Company believes the novel dual activity of CTA018 will reduce the incidence of clinically-acquired resistance to Vitamin D hormone replacement therapy, allowing greatly improved efficacy at well tolerated dosages.

Numéro CAS

250384-82-8

Formule moléculaire

C28H42O4S

Poids moléculaire

474.7 g/mol

Nom IUPAC

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H42O4S/c1-19(9-8-16-33(31,32)27(3,4)5)24-13-14-25-21(10-7-15-28(24,25)6)11-12-22-17-23(29)18-26(30)20(22)2/h8,11-13,16,19,23,25-26,29-30H,2,7,9-10,14-15,17-18H2,1,3-6H3/b16-8+,21-11+,22-12-/t19-,23-,25+,26+,28-/m1/s1

Clé InChI

RFQHCLMGLJGZNV-UXXOMSPDSA-N

SMILES

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

SMILES isomérique

C[C@H](C/C=C/S(=O)(=O)C(C)(C)C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES canonique

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lunacalcipol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lunacalcipol
Reactant of Route 2
Lunacalcipol
Reactant of Route 3
Lunacalcipol
Reactant of Route 4
Lunacalcipol
Reactant of Route 5
Lunacalcipol
Reactant of Route 6
Lunacalcipol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.